molecular formula C6H12BrNO B1274129 2-bromo-N,N-dimethylbutanamide CAS No. 39221-60-8

2-bromo-N,N-dimethylbutanamide

Cat. No.: B1274129
CAS No.: 39221-60-8
M. Wt: 194.07 g/mol
InChI Key: NNWWOIPEHSLORU-UHFFFAOYSA-N
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Description

2-bromo-N,N-dimethylbutanamide is an organic compound with the molecular formula C6H12BrNO It is a brominated amide, which means it contains a bromine atom attached to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N,N-dimethylbutanamide typically involves the bromination of N,N-dimethylbutanamide. One common method is to react N,N-dimethylbutanamide with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction proceeds as follows:

N,N-dimethylbutanamide+Br2This compound\text{N,N-dimethylbutanamide} + \text{Br}_2 \rightarrow \text{this compound} N,N-dimethylbutanamide+Br2​→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended use.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N,N-dimethylbutanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.

    Reduction Reactions: The compound can be reduced to form N,N-dimethylbutanamide.

    Oxidation Reactions: Under certain conditions, the compound can be oxidized to form different products.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or primary amines in solvents such as ethanol or water.

    Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation Reactions: May involve oxidizing agents like potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, such as N,N-dimethylbutanamide derivatives.

    Reduction Reactions: N,N-dimethylbutanamide.

    Oxidation Reactions: Various oxidized derivatives depending on the reaction conditions.

Scientific Research Applications

2-bromo-N,N-dimethylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N,N-dimethylbutanamide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic reactions, making the compound reactive towards nucleophiles. This reactivity can be harnessed in various chemical transformations and biological interactions.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N,N-diethylbutanamide: Similar structure but with ethyl groups instead of methyl groups.

    2-chloro-N,N-dimethylbutanamide: Contains a chlorine atom instead of a bromine atom.

    2-bromo-N,N-dimethylpentanamide: Similar structure but with a longer carbon chain.

Uniqueness

2-bromo-N,N-dimethylbutanamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs

Properties

IUPAC Name

2-bromo-N,N-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrNO/c1-4-5(7)6(9)8(2)3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWWOIPEHSLORU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30959996
Record name 2-Bromo-N,N-dimethylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30959996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39221-60-8
Record name 2-Bromo-N,N-dimethylbutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39221-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N,N-dimethylbutyramide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039221608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-N,N-dimethylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30959996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-N,N-dimethylbutyramide
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